Phenaglycodol - 79-93-6

Phenaglycodol

Catalog Number: EVT-279397
CAS Number: 79-93-6
Molecular Formula: C11H15ClO2
Molecular Weight: 214.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phenaglycodol is an alkylbenzene.
Overview

Phenaglycodol is a pharmaceutical compound recognized for its tranquilizing and sedative properties, classified primarily as an anxiolytic and anticonvulsant agent. It is structurally related to meprobamate, although it does not fall under the carbamate category. The drug has been utilized in various therapeutic contexts, including the treatment of anxiety and depression, as well as for managing conditions such as interstitial cystitis. Brand names associated with Phenaglycodol include Acalmid, Acalo, Alterton, Atadiol, Felixyn, Neotran, Pausital, Remin, Sedapsin, Sinforil, Stesil, and Ultran .

Synthesis Analysis

Phenaglycodol can be synthesized through multiple methods. The primary synthesis route involves a sequence of reactions starting with p-chloroacetophenone and potassium cyanide via a Strecker reaction. This process yields a cyanohydrin intermediate which is further transformed into p-chloroatrolactamide through acid hydration. The amide is hydrolyzed using concentrated lye to generate p-chloroatrolactic acid. Finally, esterification leads to the formation of ethyl p-chloroatrolactate, which upon nucleophilic addition with methylmagnesium iodide produces Phenaglycodol crystals .

An alternative synthesis method employs a mixed pinacol coupling reaction between p-chloroacetophenone and acetone catalyzed by magnesium activated with trimethylsilyl chloride. This method reportedly achieves a yield of approximately 40% .

Molecular Structure Analysis

The molecular formula of Phenaglycodol is C11H15ClO2C_{11}H_{15}ClO_{2}, with a molar mass of approximately 214.69 g·mol1^{-1}. The compound features a chloro group attached to an aromatic ring, contributing to its pharmacological activity. The structural details can be represented using the following identifiers:

  • IUPAC Name: 2-(4-chlorophenyl)-2-hydroxyethyl acetate
  • CAS Number: 79-93-6
  • PubChem CID: 63459
  • SMILES Notation: CCOC(=O)C(C1=CC=C(C=C1)Cl)O

These identifiers facilitate the identification and study of Phenaglycodol in chemical databases and literature .

Chemical Reactions Analysis

The chemical reactivity of Phenaglycodol can be understood through its synthesis pathways and potential interactions in biological systems. The initial reactions involve nucleophilic attack by cyanide on p-chloroacetophenone, leading to the formation of cyanohydrin. Subsequent steps involve acid-catalyzed hydration and hydrolysis, followed by esterification reactions that are typical in organic synthesis.

Phenaglycodol's structure allows it to interact with various biological targets, particularly in the central nervous system where it exhibits anxiolytic effects. Its mechanism of action may involve modulation of neurotransmitter systems such as gamma-aminobutyric acid (GABA) receptors .

Mechanism of Action

Phenaglycodol's pharmacological effects are primarily attributed to its action on neurotransmitter systems in the brain. It is believed to enhance GABAergic transmission, which plays a crucial role in reducing neuronal excitability and promoting sedation. By increasing GABA receptor activity, Phenaglycodol may help alleviate symptoms associated with anxiety disorders and seizures.

Physical and Chemical Properties Analysis

Phenaglycodol exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and formulation.
  • Stability: Generally stable under standard storage conditions but may require protection from light or moisture depending on formulation specifics.

These properties are essential for understanding its handling in laboratory settings as well as its formulation into pharmaceutical products .

Applications

Phenaglycodol has been explored for various scientific applications beyond its initial therapeutic uses:

  • Anxiolytic Treatment: Used for managing anxiety disorders.
  • Anticonvulsant: Investigated for seizure management.
  • Research Tool: Employed in pharmacological studies to understand GABAergic mechanisms.

Its diverse applications highlight its significance in both clinical settings and research environments focused on neurological health .

Historical Context and Developmental Trajectory

Emergence in Mid-20th Century Psychopharmacology

Phenaglycodol emerged during a transformative period in psychiatry, following the 1950 synthesis of chlorpromazine – the prototype antipsychotic that catalyzed modern psychopharmacology [1]. This era witnessed intensive screening of chemical compounds for CNS activity, with pharmaceutical companies exploring structural analogs of existing therapeutics. Synthesized in the late 1950s, phenaglycodol belonged to a novel chemical class: 2,3-butanediol derivatives. Its structure featured a chlorophenyl group and tertiary alcohol moieties, distinguishing it from carbamate-based tranquilizers like meprobamate despite shared pharmacological properties [2].

Industrial synthesis employed a multi-step process beginning with p-chloroacetophenone. The initial Strecker reaction with potassium cyanide yielded a cyanohydrin intermediate, which underwent sequential hydrolysis and esterification before a Grignard reaction with methylmagnesium iodide produced the final crystalline compound [2]. Alternative routes like magnesium-catalyzed pinacol coupling between para-chloroacetophenone and acetone were later developed, improving yields to ~40% [2]. This synthetic accessibility facilitated commercial production during psychiatry's "therapeutic revolution," where pharmacological intervention began displacing institutionalization and psychotherapy as primary treatment modalities [1] [7].

Table 1: Key Events in Phenaglycodol's Development Timeline

YearEventSignificance
1950Chlorpromazine synthesisLaunch of modern psychopharmacology era
1957US Patent 2,812,363 filedProtected synthesis of chlorophenyl-butanediols
1958Commercial production beginsMarketed as non-carbamate tranquilizer alternative
1960sPeak clinical useMultiple brand names established globally

Early Clinical Applications and Branding Strategies

Phenaglycodol was initially classified as a "tranquilizer" – a term distinguishing it from older sedatives (e.g., barbiturates) that impaired consciousness and motor function. It demonstrated anxiolytic and anticonvulsant properties with reportedly milder cognitive side effects, positioning it for anxiety management [2] [7]. Unlike antipsychotics such as chlorpromazine that blocked dopamine receptors, phenaglycodol's mechanism (never fully elucidated) was thought to involve subtle modulation of cortical excitability without profound sedation [7].

Pharmaceutical marketing leveraged its unique chemistry and perceived safety advantages. Manufacturers deployed at least 15 brand names globally, including Ultran (United States), Acalo (Europe), and Remin (Japan), reflecting region-specific promotion strategies [2]. These branding efforts emphasized its non-barbiturate profile and targeted general practitioners rather than psychiatrists, broadening its prescription base. Advertisements highlighted rapid anxiety relief without addiction risks – claims later scrutinized as regulatory standards evolved. The drug occupied a middle ground between meprobamate’s widespread use and emerging benzodiazepines, serving as a therapeutic option during psychiatry’s transition toward community-based pharmacotherapy [1] [3].

Table 2: Select Global Brand Names of Phenaglycodol

Brand NameRegionManufacturerPrimary Indication
UltranUnited StatesLillyAnxiety, tension
NeotranEuropeICINeurotic states
AcaloLatin AmericaRoemmersMild agitation
SedapsinAsiaTakedaAnxiety neurosis

Transition from Therapeutic Use to Experimental Status

Phenaglycodol’s decline was driven by three interconnected factors:

  • Pharmacological Limitations: Clinical experience revealed weaker anxiolytic effects compared to emerging benzodiazepines (e.g., chlordiazepoxide, introduced 1960), which offered superior potency and therapeutic indices [3].
  • Regulatory Pressures: Stricter requirements for efficacy documentation (e.g., US FDA reforms post-1962) necessitated new studies that manufacturers declined to fund, given market dynamics [1].
  • Therapeutic Paradigm Shifts: Psychiatry’s focus shifted toward antidepressants and antipsychotics for specific diagnoses (e.g., schizophrenia, depression), marginalizing broad-spectrum tranquilizers [1] [7].

By the 1980s, phenaglycodol was discontinued clinically but retained utility in neuroscience research. Its ability to modulate GABAergic transmission – albeit weakly – made it a tool for studying anxiety circuits and convulsant thresholds [2]. Contemporary references appear primarily in synthetic chemistry contexts, including improved catalytic methods for diol synthesis and metabolic pathway studies [2]. The compound persists as a historical marker illustrating how commercial, scientific, and regulatory forces intersect to shape drug trajectories.

Table 3: Factors in Phenaglycodol's Transition to Experimental Status

FactorImpact LevelConsequence
Rise of benzodiazepinesHighMarket displacement due to superior efficacy
Regulatory reformsHighWithdrawal for lack of new safety/efficacy data
Narrowing diagnostic focusMediumReduced off-label use for undifferentiated anxiety
Patent expirationMediumDiminished commercial incentive for defense

Properties

CAS Number

79-93-6

Product Name

Phenaglycodol

IUPAC Name

2-(4-chlorophenyl)-3-methylbutane-2,3-diol

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

InChI

InChI=1S/C11H15ClO2/c1-10(2,13)11(3,14)8-4-6-9(12)7-5-8/h4-7,13-14H,1-3H3

InChI Key

HTYIXCKSEQQCJO-UHFFFAOYSA-N

SMILES

CC(C)(C(C)(C1=CC=C(C=C1)Cl)O)O

Solubility

Soluble in DMSO

Synonyms

Phenaglycodol; Acalmid; Atadiol; Felixin; Puasital; Sedapsin; Sinforil; NSC 169451; NSC-169451; NSC169451

Canonical SMILES

CC(C)(C(C)(C1=CC=C(C=C1)Cl)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.